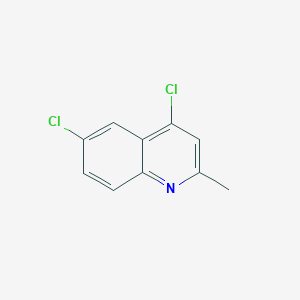

4,6-Dichloro-2-methylquinoline

Description

The exact mass of the compound 4,6-Dichloro-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dichloro-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBCQZHRJZJYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90488853 | |

| Record name | 4,6-Dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-53-3 | |

| Record name | 4,6-Dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-dichloro-2-methylquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,6-dichloro-2-methylquinoline (CAS No. 53342-53-3). As a halogenated quinoline derivative, this compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document consolidates essential data for laboratory use, including spectroscopic information, and outlines detailed synthetic protocols, providing a critical resource for researchers in medicinal chemistry and materials science.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity. The introduction of halogen atoms, such as chlorine, is a common strategy to enhance the therapeutic potential of lead compounds. 4,6-dichloro-2-methylquinoline is a key building block in this context, offering multiple reaction sites for further functionalization.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4,6-dichloro-2-methylquinoline is fundamental for its use in research and development.

General Properties

The core characteristics of 4,6-dichloro-2-methylquinoline are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 53342-53-3 | [5] |

| Molecular Formula | C₁₀H₇Cl₂N | [5] |

| Molecular Weight | 212.08 g/mol | [5] |

| Appearance | White to light yellow/orange powder/crystal | [6] |

| Melting Point | 83.0 - 87.0 °C | |

| Solubility | Soluble in chloroform. | [6] |

Spectroscopic Profile

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the two chlorine atoms. The methyl group at the C2 position will give a characteristic singlet in the upfield region (around δ 2.5-2.8 ppm).

-

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, confirming its asymmetric nature.[7] The carbons attached to the chlorine atoms (C4 and C6) and the nitrogen atom (C2 and C8a) will be significantly deshielded and appear at higher chemical shifts. The methyl carbon will be observed in the upfield region (around δ 20-25 ppm).

The IR spectrum of 4,6-dichloro-2-methylquinoline will exhibit characteristic peaks that can be used for its identification.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C and C=N stretching vibrations of the quinoline ring |

| ~1380 | C-H bending of the methyl group |

| 850-750 | C-Cl stretching vibrations |

| Out-of-plane C-H bending vibrations |

The C-Cl stretching vibrations are typically observed in the 760–505 cm⁻¹ range.[6]

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 4,6-dichloro-2-methylquinoline would be observed at m/z 211 and 213, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms.[8] Fragmentation would likely involve the loss of a chlorine atom or the methyl group.[2][9]

Synthesis of 4,6-dichloro-2-methylquinoline

The synthesis of 4,6-dichloro-2-methylquinoline can be achieved through several established methods for quinoline synthesis. A common and effective laboratory-scale synthesis involves the chlorination of a hydroxyquinoline precursor.

Synthesis from 6-chloro-4-hydroxy-2-methylquinoline

This method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.

Caption: Synthetic pathway for 4,6-dichloro-2-methylquinoline.

Experimental Protocol:

Materials:

-

6-chloro-4-hydroxy-2-methylquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

Procedure: [10]

-

In a round-bottom flask maintained at 0°C, slowly add 6-chloro-4-hydroxy-2-methylquinoline (1 equivalent) to pre-stirred phosphorus oxychloride (POCl₃) (excess, acting as solvent).

-

Immerse the flask in a pre-heated oil bath at 80°C and reflux the suspension for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Cautiously treat the residue with crushed ice to quench the reaction.

-

Partition the resulting crude mass between a saturated aqueous NaHCO₃ solution and dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield 4,6-dichloro-2-methylquinoline.

Causality: The use of excess POCl₃ drives the reaction to completion by converting the hydroxyl group at the 4-position into a chloro group. The elevated temperature is necessary to overcome the activation energy of the reaction. The workup with ice and NaHCO₃ neutralizes the acidic environment and facilitates the isolation of the product.

Chemical Reactivity

The reactivity of 4,6-dichloro-2-methylquinoline is primarily dictated by the presence of the two chlorine atoms and the methyl group on the quinoline ring.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C6 position. This is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which activates the C4 position for nucleophilic attack. This selective reactivity allows for the regioselective introduction of various functional groups at the C4 position. Common nucleophiles used in these reactions include amines, thiols, and alkoxides.[11]

Caption: Nucleophilic substitution at the C4 position.

Reactions of the Methyl Group

The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes and other electrophiles, providing another avenue for structural modification.[12]

Applications in Research and Drug Development

4,6-dichloro-2-methylquinoline is a valuable intermediate for the synthesis of a variety of biologically active molecules.[13] The quinoline scaffold is a cornerstone in the development of drugs for a range of diseases.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[14][15] The ability to introduce diverse substituents at the C4 position of 4,6-dichloro-2-methylquinoline allows for the creation of libraries of compounds for screening against various cancer cell lines.

-

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. The 4-aminoquinoline scaffold is crucial for antimalarial activity, and 4,6-dichloro-2-methylquinoline can serve as a precursor for the synthesis of novel antimalarial candidates.

-

Kinase Inhibitors: The quinoline ring can act as a scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs. By modifying the substituents on the quinoline ring, it is possible to achieve selectivity for specific kinases.

Safety and Handling

4,6-dichloro-2-methylquinoline is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

-

Hazard Classifications: Acute toxicity (oral), causes serious eye damage, and may cause long-lasting harmful effects to aquatic life.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

4,6-dichloro-2-methylquinoline is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in research and development endeavors.

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89.

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. Retrieved from [Link]

-

4,6-Dichloro-2-methylquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

-

6.2: Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Retrieved from [Link]

- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). SID. Retrieved from [Link]

-

Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. (n.d.). Retrieved from [Link]

-

FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]

-

Mass Spectrometry. (2021, January 5). YouTube. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark. Retrieved from [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. Retrieved from [Link]

-

How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. (2022, November 28). YouTube. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. (2014). ResearchGate. Retrieved from [Link]

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (n.d.). Retrieved from [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. download.atlantis-press.com [download.atlantis-press.com]

- 5. 4,6-Dichloro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of 4,6-diarylquinoxaline-based KDM4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4,6-DICHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Buy 4,6-Dichloro-2-methylquinoline | 53342-53-3 [smolecule.com]

- 14. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-dichloro-2-methylquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4,6-dichloro-2-methylquinoline (CAS No: 53342-53-3). As a chlorinated heterocyclic compound, its unique properties make it a molecule of significant interest in medicinal chemistry and materials science.[1] This document delves into its structural features, physicochemical parameters, spectral properties, and safety considerations. The synthesis and potential reactivity of this compound are also discussed, offering a holistic perspective for professionals in drug discovery and development. The information presented herein is curated to facilitate a deeper understanding and to serve as a practical reference for laboratory applications.

Molecular Structure and Identification

4,6-dichloro-2-methylquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] The structure is distinguished by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position.[1] This specific substitution pattern dictates its chemical behavior and physical properties.

Systematic Identification:

The structural arrangement of atoms can be visualized using the following diagram:

Caption: Molecular structure of 4,6-dichloro-2-methylquinoline.

Physicochemical Properties

The physical and chemical properties of 4,6-dichloro-2-methylquinoline are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental settings, including solubility, reactivity, and bioavailability.

| Property | Value | Source |

| Physical State | Powder to crystal | [5] |

| Color | White to Light yellow to Light orange | [5] |

| Melting Point | 83.0 to 87.0 °C | [5] |

| Boiling Point | 291.4 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Chloroform | [5] |

| LogP | 4.07 | [2] |

| Flash Point | 157.7 ± 11.5 °C | [2] |

Expert Insights: The LogP value of 4.07 suggests that 4,6-dichloro-2-methylquinoline is a lipophilic compound. This has significant implications for drug development, as it indicates a preference for non-polar environments and may influence its ability to cross biological membranes. Its solubility in chloroform aligns with this characteristic. The relatively high boiling and flash points are indicative of a stable molecule under normal laboratory conditions.

Spectral Analysis

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons at the 2-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the ten carbon atoms in the molecule. The carbons attached to the chlorine atoms and the nitrogen atom will exhibit characteristic downfield shifts.

3.2. Infrared (IR) Spectroscopy The IR spectrum of quinoline and its derivatives typically shows characteristic absorption bands.[6] For 4,6-dichloro-2-methylquinoline, key absorptions would be expected for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and C-Cl stretching vibrations.

3.3. Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.08 g/mol ).[3][4] Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak will be characteristic, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

3.4. UV-Visible (UV-Vis) Spectroscopy Quinoline derivatives are known to exhibit characteristic UV absorption spectra.[7][8] The UV-Vis spectrum of 4,6-dichloro-2-methylquinoline in a suitable solvent like methanol or ethanol is expected to display multiple absorption bands corresponding to π-π* transitions within the aromatic system.

Synthesis and Reactivity

4.1. Synthesis 4,6-dichloro-2-methylquinoline can be synthesized through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by chlorination.[1] A common synthetic route involves the use of 6-chloro-4-hydroxy-2-methylquinoline as a precursor.[9]

Illustrative Synthetic Workflow:

Sources

- 1. Buy 4,6-Dichloro-2-methylquinoline | 53342-53-3 [smolecule.com]

- 2. 4,6-Dichloro-2-methylquinoline | CAS#:53342-53-3 | Chemsrc [chemsrc.com]

- 3. 4,6-Dichloro-2-methylquinoline AldrichCPR 53342-53-3 [sigmaaldrich.com]

- 4. 4,6-Dichloro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. 4,6-DICHLORO-2-METHYLQUINOLINE | 53342-53-3 [amp.chemicalbook.com]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. imanagerpublications.com [imanagerpublications.com]

- 9. 4,6-DICHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4,6-dichloro-2-methylquinoline (CAS 53342-53-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired pharmacological effects. Among the vast library of quinoline derivatives, halogenated analogues have garnered significant attention due to the unique influence of halogen substituents on molecular interactions and metabolic stability. This guide focuses on 4,6-dichloro-2-methylquinoline, a synthetically accessible building block with considerable potential in the exploration of novel bioactive molecules. As a Senior Application Scientist, the following sections are designed to provide not just a compilation of data, but a strategic guide to the synthesis, characterization, and potential applications of this compound, grounded in mechanistic understanding and practical, field-proven insights.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical characteristics of 4,6-dichloro-2-methylquinoline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53342-53-3 | [3] |

| Molecular Formula | C₁₀H₇Cl₂N | [3] |

| Molecular Weight | 212.08 g/mol | [3] |

| Appearance | White to light yellow/orange powder/crystal | [4] |

| Solubility | Soluble in chloroform | [4] |

| Storage | Store at room temperature | [4] |

| InChI Key | KYBCQZHRJZJYCE-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(Cl)c2cc(Cl)ccc2n1 | [3] |

digraph "4_6_dichloro_2_methylquinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];"C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,0.75!"]; "C3" [label="C", pos="-1.3,-0.75!"]; "C4" [label="C", pos="0,-1.5!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="1.3,0.75!"]; "N" [label="N", pos="2.6,0!"]; "C7" [label="C", pos="0,0!"]; "C8" [label="C", pos="-2.6,0!"]; "C9" [label="C", pos="-3.9,0.75!"]; "C10" [label="C", pos="-3.9,-0.75!"]; "Cl1" [label="Cl", pos="2.6,-1.5!"]; "Cl2" [label="Cl", pos="-5.2,0!"]; "C11" [label="CH₃", pos="3.9,1.5!"];

"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=solid]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=solid]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=solid]; "C1" -- "C7" [style=solid]; "C2" -- "C8" [style=solid]; "C8" -- "C9" [style=solid]; "C9" -- "C10" [style=solid]; "C10" -- "C3" [style=solid]; "C6" -- "N" [style=solid]; "N" -- "C5" [style=solid]; "C5" -- "Cl1" [style=solid]; "C9" -- "Cl2" [style=solid]; "C6" -- "C11" [style=solid];

"C1" -- "C2" [style=dotted]; "C3" -- "C4" [style=dotted]; "C5" -- "C6" [style=dotted]; "C2" -- "C8" [style=dotted]; "C9" -- "C10" [style=dotted]; }

Figure 1: Chemical structure of 4,6-dichloro-2-methylquinoline.

Synthesis of 4,6-dichloro-2-methylquinoline: A Two-Step Approach

The synthesis of 4,6-dichloro-2-methylquinoline can be efficiently achieved through a two-step process, commencing with the construction of the quinoline core via the Conrad-Limpach synthesis, followed by a chlorination reaction. This approach offers a reliable and scalable route to the target molecule.

Step 1: Synthesis of 6-chloro-4-hydroxy-2-methylquinoline

The initial step involves the reaction of 4-chloroaniline with ethyl acetoacetate. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a Schiff base intermediate. Subsequent thermal cyclization at high temperatures yields the 4-hydroxyquinoline product.[1][5] The use of a high-boiling inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in the cyclization step.[5]

Figure 2: Workflow for the synthesis of 6-chloro-4-hydroxy-2-methylquinoline.

Experimental Protocol: Synthesis of 6-chloro-4-hydroxy-2-methylquinoline

-

Condensation: In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture with stirring at 100-140°C for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the flask containing the crude intermediate, add a high-boiling point inert solvent such as Dowtherm A or mineral oil. Heat the mixture to approximately 250°C with vigorous stirring for 1-2 hours.[6] Ethanol will distill off during this process.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product. Dilute the cooled mixture with a non-polar solvent like petroleum ether or xylene to facilitate further precipitation. Collect the solid product by filtration using a Büchner funnel and wash the filter cake with a non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 6-chloro-4-hydroxy-2-methylquinoline as a solid.[6]

Step 2: Synthesis of 4,6-dichloro-2-methylquinoline

The second step involves the conversion of the 4-hydroxy group of 6-chloro-4-hydroxy-2-methylquinoline to a chloro substituent. This is a classic nucleophilic substitution reaction on the hydroxyl group, which is a poor leaving group. To facilitate this, a chlorinating agent such as phosphorus oxychloride (POCl₃) is employed, which also serves as the solvent in many cases. The reaction proceeds by activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of a chloride ion.

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylquinoline [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 6-chloro-4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃) at 0°C with stirring.

-

Reaction: Slowly warm the mixture to 80°C and then reflux for 12 hours.[7] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After cooling the reaction mixture to room temperature, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. This is a highly exothermic reaction and should be performed with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4,6-dichloro-2-methylquinoline.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are essential for confirming the structure of the final product. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring system.

Predicted ¹H NMR (in CDCl₃):

-

Methyl Protons (C2-CH₃): A singlet in the range of δ 2.5-2.8 ppm.

-

Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C3 will likely appear as a singlet. The protons on the benzene ring will show a characteristic splitting pattern, which can be predicted using additive chemical shift rules for substituted benzenes.

Predicted ¹³C NMR (in CDCl₃):

-

Methyl Carbon (C2-CH₃): A signal around δ 20-25 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 120-160 ppm. The carbons bearing the chlorine atoms (C4 and C6) will be deshielded. Quaternary carbons will generally show weaker signals.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 211 and 213, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M⁺, M+2, M+4).

-

Fragmentation: Common fragmentation pathways for quinolines include the loss of a methyl radical ([M-15]⁺) and the loss of a chlorine atom ([M-35]⁺). Further fragmentation of the quinoline ring can also be observed.[8]

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4,6-dichloro-2-methylquinoline is dominated by the chemistry of the quinoline ring and the two chlorine substituents. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents makes the quinoline ring electron-deficient.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution. The position of substitution is dictated by the electronic properties of the ring system. The C4 position is generally more activated towards nucleophilic attack than the C6 position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position.

Figure 3: Regioselectivity of nucleophilic aromatic substitution on 4,6-dichloro-2-methylquinoline.

This regioselectivity allows for the selective functionalization of the C4 position, making 4,6-dichloro-2-methylquinoline a valuable scaffold for building molecular diversity. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed in these reactions.[9]

Applications in Drug Discovery and Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this motif. Substituted quinolines have demonstrated a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] While specific biological data for 4,6-dichloro-2-methylquinoline is limited in publicly accessible literature, its structural features suggest its potential as a precursor for the synthesis of novel therapeutic agents.

Potential as an Anticancer Agent Precursor

The substitution pattern of 4,6-dichloro-2-methylquinoline makes it an attractive starting material for the development of anticancer agents. The 4-aminoquinoline scaffold, which can be readily accessed from 4-chloroquinolines, is a key feature of several kinase inhibitors and compounds that interfere with DNA replication and repair.

Potential Mechanisms of Action for Derivatives:

-

Kinase Inhibition: The quinoline scaffold can be elaborated to target the ATP-binding site of various kinases that are often dysregulated in cancer.

-

Induction of Oxidative Stress: Some quinoline derivatives have been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring can intercalate into DNA, disrupting DNA replication and transcription. Additionally, derivatives can be designed to inhibit topoisomerases, enzymes crucial for DNA topology.

While no specific IC₅₀ values for 4,6-dichloro-2-methylquinoline are readily available, related quinoline derivatives have shown potent anticancer activity against various cell lines, with IC₅₀ values in the low micromolar to nanomolar range.[9][10]

Safety and Handling

4,6-dichloro-2-methylquinoline is classified as acutely toxic if swallowed and can cause serious eye damage.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,6-dichloro-2-methylquinoline is a versatile and synthetically accessible building block with significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. This guide provides a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for researchers and drug development professionals. The ability to selectively functionalize the C4 position via nucleophilic aromatic substitution opens up a vast chemical space for the creation of diverse compound libraries. Further investigation into the specific biological activities of derivatives of 4,6-dichloro-2-methylquinoline is warranted and represents a promising avenue for future research.

References

-

Conrad–Limpach synthesis. (2023, December 1). In Wikipedia. [Link]

-

Conrad-Limpach Reaction. (n.d.). Name Reaction. Retrieved January 6, 2026, from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 6, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1224-1235. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(53), 33633-33646. [Link]

-

4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.

-

2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2022). RSC Advances, 12(12), 7323-7336. [Link]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (2016). RSC Advances, 6(10), 8443-8452. [Link]

-

nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of Heterocyclic Chemistry, 38(3), 613-616. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(53), 33633-33646. [Link]

-

catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines - Supporting Information. (n.d.). RSC. Retrieved January 6, 2026, from [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Retrieved January 6, 2026, from [Link]

-

Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules, 27(3), 1033. [Link]

-

Quinolines: Human health tier II assessment. (2015). NICNAS. Retrieved January 6, 2026, from [Link]

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (2019). Chemical Science, 10(12), 3549-3555. [Link]

-

Mass spectra of alkylquinolines. (1968). Canadian Journal of Chemistry, 46(9), 1487-1494. [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2019). Rapid Communications in Mass Spectrometry, 33(S2), 85-95. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(19), 6289. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES, 104(2), 241-256. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). Trade Science Inc. Retrieved January 6, 2026, from [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules, 27(6), 1989. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Quinoline, 4,7-dichloro-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. rsc.org [rsc.org]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4,6-DICHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

4,6-dichloro-2-methylquinoline molecular weight and formula

An In-Depth Technical Guide to 4,6-Dichloro-2-methylquinoline

Introduction

4,6-Dichloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. Its structure, featuring a bicyclic aromatic system with chlorine and methyl substitutions, makes it a molecule of significant interest for researchers and scientists, particularly within the field of drug development and materials science.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] This guide provides a comprehensive technical overview of 4,6-dichloro-2-methylquinoline, detailing its fundamental properties, synthesis, potential applications, and essential safety protocols, grounded in authoritative scientific data.

Part 1: Core Physicochemical Properties

The foundational step in evaluating any chemical entity is to understand its core physicochemical properties. These data points are critical for everything from reaction stoichiometry and analytical characterization to predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇Cl₂N | [3][4][5] |

| Molecular Weight | 212.08 g/mol | [3][4][6] |

| CAS Number | 53342-53-3 | [3][4] |

| Appearance | White to light yellow/orange powder or crystal | [7] |

| Melting Point | 83.0 - 87.0 °C | [7] |

| Synonyms | 4,6-Dichloroquinaldine | [7] |

| SMILES | Cc1cc(Cl)c2cc(Cl)ccc2n1 | [3][4] |

| InChI Key | KYBCQZHRJZJYCE-UHFFFAOYSA-N | [3][4] |

Part 2: Synthesis and Characterization

The synthesis of substituted quinolines is a well-established area of organic chemistry. For 4,6-dichloro-2-methylquinoline, a common and effective laboratory-scale synthesis involves the chlorination of a hydroxyquinoline precursor. This approach is favored for its reliability and the commercial availability of starting materials.

Experimental Protocol: Synthesis from 6-Chloro-4-hydroxy-2-methylquinoline

This protocol describes a robust method for synthesizing 4,6-dichloro-2-methylquinoline. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for converting hydroxyl groups on heterocyclic rings into chlorides due to its high reactivity and efficacy.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 6-chloro-4-hydroxy-2-methylquinoline.

-

Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed without a solvent, using POCl₃ as both the reagent and the reaction medium. This ensures a high concentration of the active species, driving the reaction to completion.

-

Heating and Reflux: Heat the reaction mixture to reflux. The temperature should be maintained for several hours to ensure the complete conversion of the hydroxyl group to the chloride. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. Caution is required as this step is highly exothermic.

-

Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline. This precipitates the crude product. The solid can be collected by filtration, or if it oils out, the aqueous layer can be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product is purified, typically via recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure 4,6-dichloro-2-methylquinoline.[2]

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 4,6-dichloro-2-methylquinoline.

Part 3: Applications in Research and Drug Development

While research specifically on 4,6-dichloro-2-methylquinoline is limited, its structural motifs are highly relevant in medicinal chemistry. It serves as a valuable building block for creating more complex molecules. The broader class of quinoline derivatives has been extensively investigated for a wide range of therapeutic applications.

Potential Biological Activities:

-

Antimicrobial Activity: Limited in-vitro studies have suggested that 4,6-dichloro-2-methylquinoline may possess moderate activity against certain bacterial and fungal strains.[1] This is consistent with findings for other chlorinated quinolines, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, which have been screened for antimicrobial properties.[9]

-

Anticancer Activity: The quinoline and quinazoline scaffolds are present in numerous anticancer agents.[2] Preliminary research indicates that 4,6-dichloro-2-methylquinoline could exhibit antitumor activity against specific cancer cell lines, though extensive investigation is required.[1] The mechanism for related compounds often involves inducing apoptosis, cell cycle arrest, or generating reactive oxygen species (ROS).[2]

-

Antiprotozoal Activity: Some studies have explored its potential against protozoan parasites, but results remain inconclusive pending further research.[1]

The true value of this compound for drug development professionals lies in its utility as a scaffold for generating compound libraries. By modifying the substituents, researchers can systematically explore the structure-activity relationship (SAR) to develop new therapeutic leads.

Visualization: Role in Drug Discovery

Caption: Logical relationship in drug discovery.

Part 4: Safety and Handling Protocols

Scientific integrity demands a rigorous approach to safety. 4,6-Dichloro-2-methylquinoline is classified as an acute toxicant and can cause serious eye damage.[3][4] Adherence to a strict safety protocol is mandatory.

Protocol for Safe Handling:

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles and a face shield.[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat. For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, use a NIOSH/MSHA-approved respirator.[10]

-

-

Handling Practices: Avoid generating dust.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Spill Management: In case of a spill, evacuate the area. Wearing full PPE, clean up the spill using dry methods (e.g., sweeping with an inert absorbent material) to avoid generating dust.[11] Place the waste in a sealed container for proper disposal.

-

Disposal: Dispose of waste materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[7][12]

Conclusion

4,6-Dichloro-2-methylquinoline is a well-defined chemical compound with established physical properties. While its direct therapeutic applications are still under exploration, its primary value lies in its role as a versatile chemical intermediate and structural scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques, and with strict adherence to safety protocols, it can be handled safely in a laboratory setting. For researchers in drug discovery, this compound represents a promising starting point for developing new molecules with potential biological activity.

References

-

4,6-Dichloro-2-methylquinoline. Amerigo Scientific. [Link]

-

Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]

-

2,4-Dichloro-6-methylquinoline | C10H7Cl2N | CID 2754668. PubChem, National Center for Biotechnology Information. [Link]

-

4,6-dichloro-2-methylquinoline (C10H7Cl2N). PubChemLite. [Link]

-

Synthesis of (c) 4,6-Dichloroquinoline. PrepChem.com. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. Hebei Weimiao Technology Co., Ltd. [Link]

-

4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997. PubChem, National Center for Biotechnology Information. [Link]

-

In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

Sources

- 1. Buy 4,6-Dichloro-2-methylquinoline | 53342-53-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,6-Dichloro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. 4,6-Dichloro-2-methylquinoline AldrichCPR 53342-53-3 [sigmaaldrich.com]

- 5. PubChemLite - 4,6-dichloro-2-methylquinoline (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. 2,4-Dichloro-6-methylquinoline | C10H7Cl2N | CID 2754668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,6-Dichloro-2-methylquinoline | 53342-53-3 | TCI AMERICA [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

solubility of 4,6-dichloro-2-methylquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-Methylquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the . As a key heterocyclic scaffold in medicinal chemistry and materials science, understanding its solubility is paramount for optimizing synthetic routes, developing robust purification and crystallization protocols, and enabling formulation development. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, provides a predictive analysis based on molecular structure, and details robust, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to advance their scientific objectives.

Introduction: The Critical Role of Solubility

4,6-dichloro-2-methylquinoline is a substituted quinoline, a class of compounds renowned for its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The journey of a compound from a laboratory curiosity to a viable product is critically dependent on its physicochemical properties, with solubility being one of the most fundamental. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and purification, and is a primary determinant in the design of crystallization processes to control yield, purity, and crystal form (polymorphism).[3][4]

In the context of drug development, poor solubility can severely hamper oral bioavailability, making an otherwise potent active pharmaceutical ingredient (API) ineffective.[5] Therefore, a thorough characterization of a compound's solubility profile across a range of solvents is not merely a data collection exercise; it is an essential step in risk mitigation and rational process design.

This guide will navigate the theoretical underpinnings of 4,6-dichloro-2-methylquinoline's solubility, followed by detailed, actionable protocols for its experimental determination.

Physicochemical Profile and Predictive Solubility Analysis

To understand the solubility of 4,6-dichloro-2-methylquinoline, we must first examine its molecular structure and inherent physicochemical properties.

The structure reveals several key features that govern its interaction with solvents:

-

Quinoline Core: A rigid, bicyclic aromatic system that is inherently hydrophobic and capable of π-π stacking interactions.

-

Chloro Substituents: Two chlorine atoms at the 4- and 6-positions. These electron-withdrawing groups introduce polarity and create dipole moments within the molecule, enabling dipole-dipole interactions.

-

Methyl Group: A small, non-polar alkyl group at the 2-position which slightly increases hydrophobicity.

-

Nitrogen Atom: The nitrogen atom in the pyridine ring is a weak base (pKa of quinoline is ~4.9) and can act as a hydrogen bond acceptor.[8]

The Principle of "Like Dissolves Like": A Predictive Framework

The thermodynamics of dissolution are governed by the Gibbs free energy change (ΔG = ΔH - TΔS), where a spontaneous process requires a negative ΔG.[9] This is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Based on the structure of 4,6-dichloro-2-methylquinoline, we can predict its relative solubility in different solvent classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic core can interact with toluene via π-π stacking, the polar character introduced by the two chlorine atoms and the nitrogen will limit solubility in highly non-polar solvents like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): High solubility is predicted in this class. Solvents like dichloromethane and chloroform can effectively interact with the chlorinated aromatic system. Ketones (acetone) and esters (ethyl acetate) can engage in dipole-dipole interactions and the carbonyl oxygen can act as a hydrogen bond acceptor for any potential interactions, though the solute itself is not a hydrogen bond donor. The literature confirms it is soluble in chloroform.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. The hydroxyl groups of alcohols can act as hydrogen bond donors to the quinoline nitrogen. The alkyl chains of these solvents can interact favorably with the hydrophobic parts of the molecule.

-

Water: Very low solubility is expected. The molecule is predominantly hydrophobic, and the energy required to disrupt the strong hydrogen-bonding network of water would not be compensated by the formation of new solute-water interactions.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[10] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value. The following protocols detail how to perform this method coupled with two different common analytical techniques: gravimetric analysis and UPLC-MS.

Protocol 1: Shake-Flask Method with Gravimetric Analysis

This method is robust, does not require an analytical standard, and is based on the direct measurement of the mass of dissolved solute.[11][12] It is particularly suitable for determining solubility in volatile organic solvents where the solvent can be easily evaporated.[13]

Causality of a Self-Validating Protocol: This protocol is inherently self-validating because it directly measures the mass of the non-volatile solute after the complete removal of the volatile solvent. The key control points are ensuring the solution is truly saturated (equilibration time) and that the solvent is fully removed without loss of the solute (drying to a constant weight).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4,6-dichloro-2-methylquinoline (e.g., ~50-100 mg) to a series of 4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25 °C). Agitate for at least 24-48 hours. A preliminary time-course study can establish the minimum time to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

-

Gravimetric Determination:

-

Transfer the filtered aliquot into a pre-weighed, clean, and dry vial or aluminum pan.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the melting point of the compound (e.g., 40-50 °C).

-

Once the solvent is fully evaporated, dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

-

Calculation:

-

Solubility (mg/mL) = (Final weight of vial + residue) - (Initial weight of empty vial) / Volume of aliquot taken (mL)

-

Diagram of the Gravimetric Solubility Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Protocol 2: Shake-Flask Method with UPLC-MS Analysis

This method is ideal for drug discovery settings where compound availability may be limited and high throughput is desired. It uses a highly sensitive and selective analytical technique, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for quantification.[15][16]

Causality of a Self-Validating Protocol: The validity of this protocol hinges on the analytical method. A well-developed UPLC-MS method, validated for linearity, accuracy, and precision, ensures trustworthy quantification. The use of a calibration curve created from a known-concentration stock solution provides a direct and reliable conversion from instrument response to concentration.

Step-by-Step Methodology:

-

Stock and Standard Preparation:

-

Prepare a concentrated stock solution of 4,6-dichloro-2-methylquinoline in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).

-

From this stock, prepare a series of calibration standards by serial dilution in the analytical mobile phase to cover the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

-

-

UPLC-MS Method Development: Develop a UPLC-MS method capable of resolving the analyte from any potential impurities and providing a sensitive and linear response. A reversed-phase C18 column is often a good starting point.[16]

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.

-

Sample Preparation & Equilibration: Perform steps 1-4 from Protocol 1 (Shake-Flask with Gravimetric Analysis), potentially on a smaller scale (e.g., 200 µL of solvent in a 96-well plate).

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant (e.g., 20 µL).

-

Perform a large, accurate dilution using the mobile phase to bring the concentration into the linear range of the calibration curve. For example, dilute 10 µL of the supernatant into 990 µL of mobile phase (a 1:100 dilution).

-

-

Analysis: Inject the diluted sample into the UPLC-MS system and record the peak area.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Diagram of the UPLC-MS Solubility Workflow

Caption: Workflow for UPLC-MS Solubility Determination.

Data Presentation and Interpretation

Solubility data should be recorded systematically to allow for easy comparison and interpretation. The following table provides a template for presenting the results. Illustrative (hypothetical) data has been included to demonstrate how the predictive analysis aligns with potential experimental outcomes.

Table 1: Illustrative Solubility of 4,6-dichloro-2-methylquinoline in Organic Solvents at 25 °C

| Solvent | Solvent Class | Dielectric Constant (20°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |

| n-Hexane | Non-Polar | 1.88 | < 1 | < 0.005 |

| Toluene | Non-Polar (Aromatic) | 2.38 | 15 | 0.071 |

| Dichloromethane | Polar Aprotic | 9.08 | > 200 | > 0.943 |

| Chloroform | Polar Aprotic | 4.81 | > 200 | > 0.943 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 85 | 0.401 |

| Acetone | Polar Aprotic | 20.7 | 110 | 0.519 |

| Methanol | Polar Protic | 32.7 | 45 | 0.212 |

| Ethanol | Polar Protic | 24.6 | 30 | 0.141 |

Disclaimer: The data in this table is for illustrative purposes only and is based on physicochemical predictions. It must be confirmed experimentally using the protocols outlined in this guide.

Interpretation for R&D:

-

Synthesis: Solvents with high solubility like dichloromethane are excellent choices for reaction media.

-

Purification: A solvent pair is often used for recrystallization. For example, one could dissolve the compound in a minimal amount of hot acetone (a good solvent) and then add n-hexane (a poor solvent, or "anti-solvent") to induce crystallization upon cooling. The significant difference in solubility between these two solvents makes this a promising approach.

-

Formulation: For liquid formulations, solvents with high solubilizing power would be screened first. The data helps to quickly narrow down the list of potential excipients.

Safety and Handling

4,6-dichloro-2-methylquinoline is classified as acutely toxic if swallowed and can cause serious eye damage.[3]

-

Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life).[3]

-

Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Avoid inhalation of dust and direct contact with skin and eyes.[14]

-

In case of accidental exposure, follow the specific first aid measures outlined in the Safety Data Sheet (SDS).[18]

-

References

- BenchChem. (2025).

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- Chem LibreTexts. (n.d.). Gravimetric Analysis.

- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients.

- IOSR Journal. (2016).

- PubMed Central. (2021). Identification and characterization of quinoline alkaloids...by UPLC/Qtrap-MS and UPLC/Q-TOF-MS.

- Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.

-

Amerigo Scientific. (n.d.). 4,6-Dichloro-2-methylquinoline. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet for 4,6-dichloro-2-methylquinoline.

- Fisher Scientific. (2010).

- ACS Publications. (2000). A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS....

- PubMed Central. (2020).

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules.

- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- ResearchGate. (2019). (PDF)

- YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- University of Babylon. (n.d.).

- International Journal of Future Medical Reviews. (n.d.).

- Google Patents. (n.d.).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- USP-NF. (2016). <1236> Solubility Measurements.

- Thermodynamics Research Center. (2020).

- Lund University Publications. (n.d.).

- PubMed Central. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.

- Unipd. (2024). Predicting drug solubility in organic solvents mixtures.

- ETH Zurich. (n.d.).

- PubMed. (2022).

- Technobis Crystallization Systems. (2021). Solvent selection for process development.

- PubMed Central. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- BenchChem. (2025).

- PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques.

- PubMed Central. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- PubMed. (2012).

- Springer. (2015).

- ChemRxiv. (2022).

- Wikipedia. (n.d.). Quinoline.

- ResearchGate. (2024). (PDF)

- IOP Publishing. (2023).

- Journal of Applied Chemical Research. (2022).

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. youtube.com [youtube.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. ovid.com [ovid.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-2-methylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4,6-dichloro-2-methylquinoline, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating theoretical principles with practical insights, this guide offers a robust framework for the unambiguous identification and detailed structural elucidation of this important molecule.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of substituent groups onto the quinoline scaffold can significantly modulate its physicochemical properties and biological efficacy. The subject of this guide, 4,6-dichloro-2-methylquinoline, features a strategic substitution pattern with two chlorine atoms and a methyl group, which is anticipated to influence its reactivity, lipophilicity, and interaction with biological targets.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical research and development, providing unequivocal evidence of molecular structure and purity. This guide will delve into the core spectroscopic techniques employed to elucidate the structure of 4,6-dichloro-2-methylquinoline, offering a detailed analysis of the expected spectral data and the rationale behind their interpretation.

Molecular Structure and Spectroscopic Overview

The structure of 4,6-dichloro-2-methylquinoline, with the systematic IUPAC numbering, is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of 4,6-dichloro-2-methylquinoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR

A standard approach for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dichloro-2-methylquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize solvent interference with the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignments.

Caption: A generalized workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 4,6-dichloro-2-methylquinoline is based on the analysis of structurally similar compounds and established substituent effects. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-3 | ~7.3-7.5 | s | - | This proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the chloro group at C4. |

| H-5 | ~7.9-8.1 | d | J ≈ 9.0 | This proton is part of the benzenoid ring and is ortho to the C4a-C8a ring junction. It will be a doublet due to coupling with H-7. |

| H-7 | ~7.6-7.8 | dd | J ≈ 9.0, 2.0 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | ~7.5-7.7 | d | J ≈ 2.0 | This proton is meta to H-7 and will appear as a doublet with a small coupling constant. |

| -CH₃ | ~2.7-2.9 | s | - | The methyl group at the C2 position is a singlet and its chemical shift is influenced by the adjacent nitrogen atom. |

Rationale based on comparative analysis with 6-chloro-4-(2-chlorophenyl)-2-methylquinoline, where the corresponding protons on the quinoline ring show similar splitting patterns and chemical shifts.[1]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~158-160 | This carbon is attached to the nitrogen and the methyl group, leading to a downfield shift. |

| C-3 | ~122-124 | An sp² hybridized carbon in the heterocyclic ring. |

| C-4 | ~144-146 | This carbon is attached to a chlorine atom, causing a significant downfield shift. |

| C-4a | ~148-150 | A quaternary carbon at the ring junction. |

| C-5 | ~125-127 | Aromatic carbon protonated by H-5. |

| C-6 | ~132-134 | This carbon is attached to a chlorine atom, resulting in a downfield shift. |

| C-7 | ~130-132 | Aromatic carbon protonated by H-7. |

| C-8 | ~128-130 | Aromatic carbon protonated by H-8. |

| C-8a | ~146-148 | A quaternary carbon at the ring junction adjacent to the nitrogen. |

| -CH₃ | ~24-26 | The methyl carbon, appearing in the aliphatic region of the spectrum. |

Rationale based on comparative analysis with 6-chloro-4-(2-chlorophenyl)-2-methylquinoline.[1]

Mass Spectrometry (MS)